(1-ethyl-1H-pyrazol-3-yl)methanol
Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl group of formaldehyde, followed by reduction to yield the desired alcohol .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors and employing catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (1-ethyl-1H-pyrazol-3-yl)methanone.
Reduction: (1-ethyl-1H-pyrazol-3-yl)methane.
Substitution: (1-ethyl-1H-pyrazol-3-yl)methyl chloride or bromide.
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanol is not well-defined. as a pyrazole derivative, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-3-yl)methanol
- (1-ethyl-1H-pyrazol-5-yl)methanol
- (1-phenyl-1H-pyrazol-3-yl)methanol
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 1-position and the hydroxymethyl group at the 3-position provide distinct steric and electronic properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4-3-6(5-9)7-8/h3-4,9H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZXIXYZAZLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007489-05-5 | |
Record name | (1-ethyl-1H-pyrazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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